![molecular formula C19H31NO3 B2408268 1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol CAS No. 838871-27-5](/img/structure/B2408268.png)
1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol, also known as TROLOX, is a synthetic analogue of vitamin E. It is a potent antioxidant that has been widely used in scientific research due to its ability to scavenge free radicals and protect cells from oxidative damage.
科学的研究の応用
1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol has been extensively used in scientific research due to its ability to scavenge free radicals and protect cells from oxidative damage. It has been used in various fields of research, including biochemistry, pharmacology, and toxicology. 1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol has been shown to protect cells from oxidative stress-induced damage, reduce inflammation, and improve mitochondrial function.
作用機序
1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol acts as an antioxidant by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing them from causing damage to cells. 1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol also has the ability to regenerate other antioxidants, such as vitamin C and glutathione, which further enhances its antioxidant activity.
Biochemical and Physiological Effects:
1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol has been shown to have a variety of biochemical and physiological effects. It can protect cells from oxidative stress-induced damage, reduce inflammation, and improve mitochondrial function. 1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol has also been shown to have neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using 1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol in lab experiments is its potent antioxidant activity. This makes it useful in studying oxidative stress-induced damage in cells and tissues. However, one limitation of using 1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol is that it may not accurately reflect the effects of natural antioxidants in vivo.
将来の方向性
There are several future directions for research on 1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol has also been shown to have anti-cancer properties, and further research in this area may lead to the development of new cancer therapies. Additionally, research on the pharmacokinetics and pharmacodynamics of 1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol may help to optimize its use in both research and clinical settings.
Conclusion:
In conclusion, 1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol is a potent antioxidant that has been widely used in scientific research due to its ability to scavenge free radicals and protect cells from oxidative damage. It has a variety of biochemical and physiological effects and has been used in various fields of research. While 1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol has several advantages for lab experiments, there are also limitations to its use. Further research on 1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol may lead to the development of new therapies for a variety of diseases.
合成法
1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol can be synthesized by the reaction of 2,6-di-tert-butylphenol with 3-chloro-1,2-propanediol in the presence of a base. The resulting intermediate is then reacted with 2-methylphenol to yield 1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol.
特性
IUPAC Name |
1-[2-hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3/c1-14-8-6-7-9-17(14)23-13-16(22)12-20-18(2,3)10-15(21)11-19(20,4)5/h6-9,15-16,21-22H,10-13H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSJBBSTVSPUQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C(CC(CC2(C)C)O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

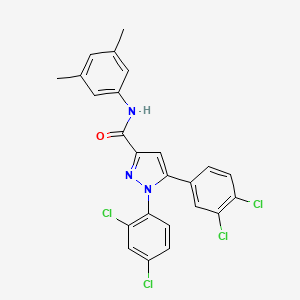
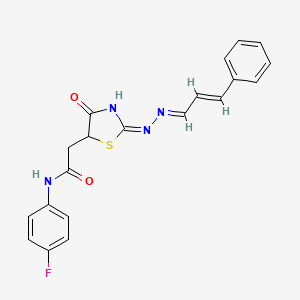
![4-Bromo-1-[[1-(3,5-difluorophenyl)sulfonylazetidin-3-yl]methyl]pyrazole](/img/structure/B2408188.png)
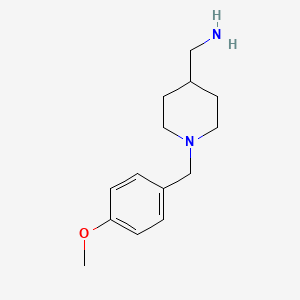
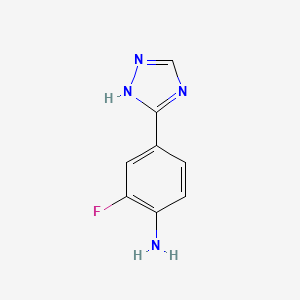
![Sodium;(3aR,5R,6aR)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5-carboxylate](/img/structure/B2408193.png)
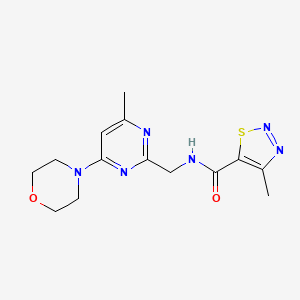
![Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate](/img/structure/B2408195.png)
![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2408196.png)
![2-Chloro-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]propanamide](/img/structure/B2408198.png)
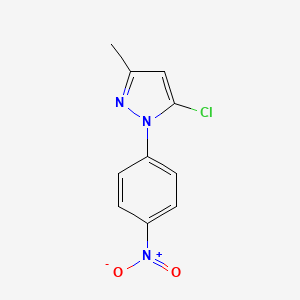
![Methyl 6-tert-butyl-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2408203.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide](/img/structure/B2408206.png)
![2-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2408208.png)